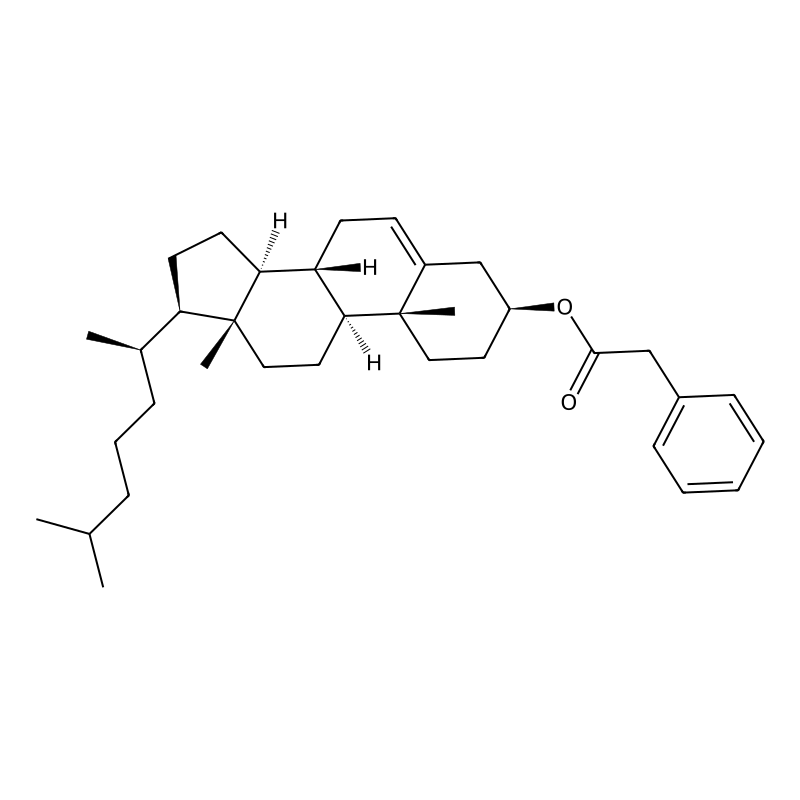

Cholesterol Phenylacetate

Content Navigation

Cholesteryl esters typically form liquid crystals; using common esters in applications where mesophases are unwanted causes failure. Cholesterol Phenylacetate is the solution: it melts directly from solid to isotropic liquid without a mesophase. Benefits:

- Forms stable organogels in non-polar bases (e.g., silicone oils)

- High melting point ~140°C ensures thermal stability

- Serves as a non-LC chiral building block or analytical reference

- Avoids complex phase behavior in polymer systems.

Ensure correct material selection for your application.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Cholesterol Phenylacetate (CAS: 33998-26-4) is a sterol ester, a compound class widely utilized for its ability to form thermotropic cholesteric liquid crystal phases. In this class, the specific properties, including thermal transition behavior and formulation compatibility, are dictated by the chemical nature of the ester group attached to the cholesterol core. Unlike many common analogs, the phenylacetate moiety confers distinct physical properties that are critical for correct material selection and procurement. [1]

Research Fit

Direct substitution of Cholesterol Phenylacetate with common cholesteryl esters like Cholesteryl Benzoate or Cholesteryl Acetate will lead to process failure in applications requiring a liquid crystal phase. Primary research confirms that Cholesterol Phenylacetate does not form a cholesteric mesophase, melting directly from a solid to an isotropic liquid. [1] This is a fundamental difference from most other cholesteryl esters, making it unsuitable as a drop-in replacement for thermochromic, optical, or other applications that depend on the unique properties of a liquid crystal state. Procuring this compound with the expectation of cholesteric behavior will result in incorrect formulation and non-functional materials.

Substitution Risk

Absence of Liquid Crystal Phase

Unlike common procurement alternatives, Cholesterol Phenylacetate does not exhibit a thermotropic liquid crystal phase. It undergoes a single phase transition directly from a crystalline solid to an isotropic liquid around 140°C. [1] In contrast, Cholesteryl Benzoate melts at 145°C to a cholesteric liquid crystal phase, which persists until it clears to an isotropic liquid at 179°C. [2] Similarly, Cholesteryl Acetate displays a solid-to-cholesteric transition at 112-114°C before clearing at a higher temperature. This fundamental difference in phase behavior is a primary selection criterion.

| Evidence Dimension | Phase Transition Behavior (Solid → Liquid) |

| Target Compound Data | Solid → Isotropic Liquid Transition at ~140°C |

| Comparator Or Baseline | Cholesteryl Benzoate: Solid → Cholesteric LC (@ 145°C) → Isotropic Liquid (@ 179°C). Cholesteryl Acetate: Solid → Cholesteric LC (@ 112-114°C). |

| Quantified Difference | Absence of the cholesteric liquid crystal mesophase present in common analogs. |

| Conditions | Thermal analysis via microscopy or differential scanning calorimetry (DSC). |

This evidence prevents incorrect procurement for liquid crystal applications and directs its use toward scenarios where a high-melting, non-mesogenic chiral solid is required.

Gelling Agent for Non-Polar Fluids

Cholesterol Phenylacetate has been identified as an effective low-molecular-mass organic gelator, capable of forming a macrocrystalline fiber network that entraps silicone fluid to create opaque, paste-like organogels. [1] This gelling capability in non-polar media is a distinct functional property not typically highlighted for liquid-crystal-forming analogs like Cholesteryl Acetate, which are primarily selected for their optical and mesophase behavior in solution or as neat fluids. This presents a specific use case based on processability and formulation.

| Evidence Dimension | Behavior in Organic Solvents |

| Target Compound Data | Forms macrocrystalline fibrous networks and gels in silicone fluids. |

| Comparator Or Baseline | Typical cholesteryl esters (e.g., Acetate, Benzoate) are used for their liquid crystal properties, not primarily as gelling agents. |

| Quantified Difference | Functional role difference: Gelling agent vs. liquid crystal component. |

| Conditions | Dispersion in silicone fluid. |

For buyers needing to structure or thicken non-polar formulations, this compound offers a specific gelling functionality, a procurement driver entirely separate from the liquid crystal applications of its common chemical relatives.

Gelling Agent for Lubricants and Cosmetics

Where the goal is to increase the viscosity or create a stable gel structure in non-polar bases like silicone oils, Cholesterol Phenylacetate is a suitable choice due to its demonstrated ability to form effective organogels. [1] Its high melting point of ~140°C ensures thermal stability in formulations intended for use above ambient temperatures.

Non-Mesogenic Chiral Dopant for Polymers

For applications requiring the introduction of a chiral center into a polymer or material system without inducing liquid crystallinity, Cholesterol Phenylacetate is a relevant candidate. Its lack of a mesophase prevents the complex phase behavior that other cholesteryl esters would introduce, simplifying the material's overall thermal and optical properties. [2]

Analytical and Biological Reference Standard

In analytical chemistry or biochemistry, Cholesterol Phenylacetate can serve as a well-defined, high-purity reference material for the chromatographic or spectroscopic analysis of other sterol esters. Its distinct molecular weight and lack of liquid crystal transitions provide a clear, unambiguous signal.

Application Fit Matrix

References

- [1] Gu, W. et al. (2003). Synthesis, liquid crystal property and gelation ability of semi-fluorinated cholesterol derivatives. Journal of Fluorine Chemistry, 120(2), 113-119.

- [2] Pohlmann, J. L. W., Elser, W., & Boyd, P. R. (1973). CHOLESTERYL ω-PHENYLALKANOATES. Molecular Crystals and Liquid Crystals, 20(1), 87–95.

XLogP3

Other CAS

Wikipedia

Explore Compound Types